An In-depth Technical Guide to 5-Fluoro-3-nitropicolinonitrile: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 5-Fluoro-3-nitropicolinonitrile: Properties, Synthesis, and Reactivity
Introduction: Strategic Value in Synthesis
5-Fluoro-3-nitropicolinonitrile (CAS No. 1033202-51-5) is a highly functionalized pyridine derivative that has emerged as a strategic building block in modern medicinal and agrochemical research.[1] Its unique arrangement of three distinct and reactive functional groups—a nitrile, a nitro group, and a fluorine atom—on a pyridine scaffold makes it an exceptionally versatile intermediate. The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing effects of the nitro and nitrile groups, activates the molecule for a range of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic analysis, a robust synthesis protocol, and an exploration of its core reactivity, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this potent synthetic intermediate.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and analytical characteristics is paramount for its successful application in synthesis. This section details the known properties of 5-Fluoro-3-nitropicolinonitrile and provides a predictive analysis of its spectroscopic signature.
Physical and Chemical Properties
The key physicochemical data for 5-Fluoro-3-nitropicolinonitrile are summarized in the table below. This information is critical for determining appropriate reaction conditions, solvents, and storage protocols.
| Property | Value | Source / Comment |
| CAS Number | 1033202-51-5 | [1] |
| Molecular Formula | C₆H₂FN₃O₂ | [2] |
| Molecular Weight | 167.10 g/mol | [2] |
| Appearance | Expected to be a yellow to light brown solid | Based on analogous compounds like 2-Bromo-5-fluoro-3-nitropyridine. |
| Melting Point | Data not widely available in public literature | |
| Boiling Point | 328.2 ± 42.0 °C at 760 mmHg | [2] (Predicted) |
| Density | Data not widely available in public literature | |
| Solubility | Expected to be soluble in common polar aprotic solvents (e.g., DMF, DMSO, Acetone, Ethyl Acetate) and chlorinated solvents (e.g., DCM, Chloroform). Poor solubility in water and non-polar aliphatic hydrocarbons is anticipated. | Based on the polarity of the functional groups. |
| Storage | Store at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) in a dry environment. | [1] |
Spectroscopic Data Analysis (Predicted)
Experimental spectra for this specific compound are not broadly published. However, based on the analysis of its functional groups and data from analogous structures, a reliable predicted spectroscopic profile can be constructed. This serves as an essential guide for characterization and reaction monitoring.
The proton and carbon NMR spectra are expected to be simple and highly informative due to the low number of protons and the distinct electronic environments of each carbon atom.
¹H-NMR (Predicted, 400 MHz, CDCl₃): The spectrum will feature two signals in the aromatic region, both appearing as doublets of doublets due to coupling with each other and with the fluorine atom.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | Rationale |
| ~ 9.1 - 9.3 | dd | ~2.5 Hz (⁴J H-H), ~3.0 Hz (⁴J H-F) | H-6 | Deshielded by the adjacent electron-withdrawing nitrile group and the nitrogen atom in the ring. |
| ~ 8.6 - 8.8 | dd | ~2.5 Hz (⁴J H-H), ~8.0 Hz (³J H-F) | H-4 | Deshielded by the adjacent nitro group and fluorine atom. Exhibits a larger, 3-bond coupling to fluorine. |
¹³C-NMR (Predicted, 101 MHz, CDCl₃): Six distinct signals are expected, with the C-F bond inducing a significant coupling constant.
| Chemical Shift (δ, ppm) | C-F Coupling (¹J, ²J, ³J, Hz) | Assignment | Rationale |
| ~ 158 - 162 | ¹J ≈ 260-280 Hz | C-5 | Directly attached to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift. |
| ~ 148 - 152 | C-3 | Attached to the strongly electron-withdrawing nitro group. | |
| ~ 145 - 149 | C-6 | Deshielded by the adjacent ring nitrogen and nitrile group. | |
| ~ 135 - 139 | C-2 | Position of the nitrile group; quaternary carbon. | |
| ~ 125 - 129 | ²J ≈ 20-25 Hz | C-4 | Coupled to the fluorine atom through two bonds. |
| ~ 114 - 117 | C≡N | Characteristic chemical shift for a nitrile carbon. |
The IR spectrum provides direct evidence for the presence of the key functional groups through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~ 2230 - 2245 | Medium, Sharp | C≡N stretch |
| ~ 1520 - 1540 | Strong | Asymmetric NO₂ stretch |
| ~ 1340 - 1360 | Strong | Symmetric NO₂ stretch |
| ~ 1600 - 1620 | Medium | C=C / C=N aromatic ring stretches |
| ~ 1250 - 1300 | Strong | C-F stretch |
Electron Impact (EI) mass spectrometry would reveal the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 167 | [M]⁺, Molecular ion peak |
| 137 | [M - NO]⁺, Loss of nitric oxide |
| 121 | [M - NO₂]⁺, Loss of the nitro group, a common fragmentation pathway for nitroaromatics. |
| 94 | [M - NO₂ - HCN]⁺, Subsequent loss of hydrogen cyanide from the nitrile group. |
Section 2: Synthesis and Purification
While multiple synthetic routes can be envisioned, a practical and scalable approach involves the nitration of a pre-existing fluorinated picolinonitrile precursor. This strategy leverages established methodologies for the nitration of pyridine rings.[3][4]
Proposed Synthetic Pathway
The synthesis logically starts from 5-fluoropicolinonitrile, which undergoes regioselective nitration. The fluorine atom at the 5-position and the nitrile at the 2-position direct the incoming electrophile (NO₂⁺) to the 3-position, which is the most electron-rich site available on the activated ring.
Caption: Proposed synthesis of 5-Fluoro-3-nitropicolinonitrile via electrophilic nitration.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for nitration of activated pyridine rings and should be performed with appropriate safety precautions by trained personnel.
Materials:
-
5-Fluoropicolinonitrile
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (3-4 equivalents). Cool the flask in an ice/salt bath to 0 to -5 °C.
-
Substrate Addition: Slowly add 5-fluoropicolinonitrile (1.0 equivalent) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 5 °C.
-
Nitration: Once the substrate is fully dissolved, begin the dropwise addition of fuming nitric acid (1.1-1.2 equivalents) via the dropping funnel. Meticulously maintain the internal reaction temperature between 0 and 5 °C throughout the addition. Causality Insight: Maintaining a low temperature is critical to prevent over-nitration and other side reactions, ensuring regioselectivity.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product. Trustworthiness Check: This step must be done slowly as the dilution of concentrated acid is highly exothermic.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5-Fluoro-3-nitropicolinonitrile.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.
Section 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of 5-Fluoro-3-nitropicolinonitrile stems from the distinct reactivity of its three functional groups. This allows for sequential and selective transformations, making it a powerful scaffold for building molecular complexity.
Caption: Key reaction pathways for 5-Fluoro-3-nitropicolinonitrile.
Nucleophilic Aromatic Substitution (SNAr) at C-5
The pyridine ring is strongly activated towards nucleophilic attack by the nitro and nitrile groups. The fluorine atom at the C-5 position is an excellent leaving group in SNAr reactions.[5] This allows for the straightforward introduction of a wide variety of nucleophiles.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C-5 carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility. In the subsequent step, the fluoride ion is eliminated, restoring aromaticity.
-
Applications: This reaction is invaluable for installing oxygen (alcohols, phenols), sulfur (thiols), and nitrogen (amines) nucleophiles, providing access to diverse libraries of substituted picolinonitriles.[6]
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, which is a cornerstone transformation in drug discovery.[7][8] This introduces a basic handle for salt formation or a nucleophilic site for further functionalization (e.g., amidation, sulfonylation).
-
Common Reagents:
-
Catalytic Hydrogenation: H₂, Pd/C, PtO₂ in solvents like ethanol or ethyl acetate. This is a clean and efficient method.
-
Metal/Acid Systems: Fe/HCl, SnCl₂/HCl. These are classic, robust methods often used in industrial settings.
-
-
Chemoselectivity: The reduction of the nitro group can typically be achieved without affecting the nitrile group, allowing for orthogonal chemical strategies. The resulting 3-amino-5-fluoropicolinonitrile is itself a valuable synthetic intermediate.
Transformations of the Nitrile Group
The nitrile group offers a gateway to two important functional groups: carboxylic acids and primary amines.[9][10][11]
-
Hydrolysis: Under either acidic (e.g., H₂SO₄/H₂O, heat) or basic (e.g., NaOH/H₂O, heat) conditions, the nitrile can be fully hydrolyzed to a carboxylic acid (5-fluoro-3-nitropicolinic acid). An amide intermediate is formed during this process.[11]
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the nitrile to a primary amine (aminomethyl group). This provides a flexible linker for attaching other molecular fragments.[12]
Section 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Fluoro-3-nitropicolinonitrile is not widely available, data from closely related fluorinated nitropyridines and nitrobenzonitriles can be used to establish reliable safety protocols.[13][14][15][16]
GHS Hazard Classification (Anticipated)
Based on analogous compounds, the following GHS classifications are anticipated.[17][18]
-
Pictograms:
-
Exclamation Mark (GHS07)
-
Health Hazard (GHS08 - potentially, depending on specific organ toxicity)
-
-
Signal Word: Warning
-
Hazard Statements:
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[14]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[14]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[14]
-
Conclusion
5-Fluoro-3-nitropicolinonitrile is a high-value synthetic intermediate characterized by its dense and tunable functionality. The interplay between the electron-withdrawing nitro and nitrile groups not only defines its physicochemical properties but also orchestrates its reactivity, primarily through the activation of the C-5 position for nucleophilic aromatic substitution. The ability to selectively manipulate the fluorine, nitro, and nitrile moieties in a controlled, sequential manner provides medicinal and materials chemists with a powerful tool for the rational design and synthesis of complex target molecules. Adherence to rigorous safety protocols is essential when handling this potent compound, ensuring its potential can be harnessed safely and effectively in the laboratory.
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